molecular formula C22H37N3O3 B6989758 Tert-butyl 4-[2-(4-hydroxypentylamino)-2-pyridin-3-ylethyl]piperidine-1-carboxylate

Tert-butyl 4-[2-(4-hydroxypentylamino)-2-pyridin-3-ylethyl]piperidine-1-carboxylate

Cat. No.: B6989758
M. Wt: 391.5 g/mol
InChI Key: DPSNXGBQCMCVOL-UHFFFAOYSA-N
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Description

Tert-butyl 4-[2-(4-hydroxypentylamino)-2-pyridin-3-ylethyl]piperidine-1-carboxylate is a complex organic compound that features a piperidine ring, a pyridine ring, and a tert-butyl ester group

Properties

IUPAC Name

tert-butyl 4-[2-(4-hydroxypentylamino)-2-pyridin-3-ylethyl]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H37N3O3/c1-17(26)7-5-12-24-20(19-8-6-11-23-16-19)15-18-9-13-25(14-10-18)21(27)28-22(2,3)4/h6,8,11,16-18,20,24,26H,5,7,9-10,12-15H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPSNXGBQCMCVOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCCNC(CC1CCN(CC1)C(=O)OC(C)(C)C)C2=CN=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H37N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-[2-(4-hydroxypentylamino)-2-pyridin-3-ylethyl]piperidine-1-carboxylate typically involves multiple steps, starting from commercially available precursors. One common route involves the protection of the piperidine nitrogen with a tert-butyl group, followed by the introduction of the pyridine ring through a nucleophilic substitution reaction. The hydroxypentylamino group is then added via reductive amination, using appropriate reducing agents and conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-[2-(4-hydroxypentylamino)-2-pyridin-3-ylethyl]piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde using oxidizing agents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).

    Reduction: The pyridine ring can be reduced to a piperidine ring using hydrogenation conditions.

    Substitution: The tert-butyl ester can be hydrolyzed to a carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

    Oxidation: PCC, DMP, or KMnO4 in appropriate solvents.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Acidic conditions using HCl or basic conditions using NaOH.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of fully saturated piperidine derivatives.

    Substitution: Formation of carboxylic acids from esters.

Scientific Research Applications

Tert-butyl 4-[2-(4-hydroxypentylamino)-2-pyridin-3-ylethyl]piperidine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of tert-butyl 4-[2-(4-hydroxypentylamino)-2-pyridin-3-ylethyl]piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate
  • Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate
  • Tert-butyl 4-(4-bromopyrazol-1-yl)piperidine-1-carboxylate

Uniqueness

Tert-butyl 4-[2-(4-hydroxypentylamino)-2-pyridin-3-ylethyl]piperidine-1-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.

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